In Vivo Anti-Inflammatory Activity: 3-(4-Bromobenzoyl)propionic Acid vs. Indomethacin
In a comparative in vivo study, 3-(4-bromobenzoyl)propionic acid (administered as fenbufen) exhibited 38.1% inhibition of carrageenan-induced paw edema at a dose of 20 mg/kg, compared to 64.3% inhibition for indomethacin at the same dose . This establishes a clear, quantifiable benchmark for its anti-inflammatory efficacy relative to a widely used clinical NSAID.
| Evidence Dimension | Anti-inflammatory activity (% inhibition of paw edema) |
|---|---|
| Target Compound Data | 38.1% |
| Comparator Or Baseline | Indomethacin: 64.3% |
| Quantified Difference | 26.2% lower inhibition |
| Conditions | In vivo carrageenan-induced rat paw edema model; dose 20 mg/kg |
Why This Matters
Provides a direct, quantitative benchmark for expected in vivo anti-inflammatory potency, enabling researchers to calibrate dose-response in preclinical studies.
